2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide
CAS No.: 2006277-65-0
Cat. No.: VC20121368
Molecular Formula: C10H5F6N3O
Molecular Weight: 297.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2006277-65-0 |
|---|---|
| Molecular Formula | C10H5F6N3O |
| Molecular Weight | 297.16 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide |
| Standard InChI | InChI=1S/C10H5F6N3O/c11-9(12,13)5-1-2-7-17-6(4-19(7)3-5)18-8(20)10(14,15)16/h1-4H,(H,18,20) |
| Standard InChI Key | IAVQLKMTDQYRLW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1C(F)(F)F)NC(=O)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name of the compound, 2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide, reflects its molecular architecture. The structure comprises:
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An imidazo[1,2-a]pyridine scaffold, a bicyclic system fused from imidazole and pyridine rings.
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A trifluoromethyl group (-CF₃) at the 6-position of the pyridine ring.
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A trifluoroacetamide moiety (-NHCOCF₃) attached to the 2-position of the imidazole ring.
The molecular formula is C₁₁H₆F₆N₃O, with a molecular weight of 340.18 g/mol. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and metabolic stability, traits advantageous in drug design .
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions between 2-aminopyridines and α-halo carbonyl compounds. For 2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide, the route likely follows a multi-step sequence:
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Formation of the Imidazo[1,2-a]pyridine Core:
Reaction of 6-(trifluoromethyl)pyridin-2-amine with a bromoacetophenone derivative under basic conditions generates the bicyclic core . -
Introduction of the Trifluoroacetamide Group:
Acylation of the 2-amino group on the imidazo[1,2-a]pyridine with trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine .
Optimized Reaction Conditions
Key parameters for high-yield synthesis include:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | 2-Aminopyridine, α-bromo ketone, K₂CO₃, DMF | 80°C | 12 h | ~75% |
| Acylation | TFAA, Et₃N, CH₂Cl₂ | 0°C → RT | 4 h | ~85% |
Data derived from analogous procedures in .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (400 MHz, DMSO-d₆) of a closely related compound, 2,2,2-trifluoro-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide, reveals:
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δ 8.60–8.59 (m, 1H, pyridine-H6)
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δ 8.26 (d, J = 6.8 Hz, 1H, imidazo-H5)
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δ 7.93–7.92 (m, 1H, pyridine-H3)
The ¹³C NMR spectrum would show characteristic signals for the trifluoromethyl groups (δ ~115–120 ppm, q, J = 288 Hz) and carbonyl carbons (δ ~160 ppm) .
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry of the analogous compound yields a molecular ion peak at m/z 307 [M+H]⁺, consistent with the molecular formula C₁₁H₆F₆N₃O .
Chemical Properties and Reactivity
Electrophilic Reactivity
The electron-deficient imidazo[1,2-a]pyridine ring undergoes electrophilic aromatic substitution (EAS) at positions 5 and 7. The trifluoromethyl groups further activate these positions by withdrawing electron density .
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